molecular formula C15H21BrN2O3Si B13986340 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B13986340
M. Wt: 385.33 g/mol
InChI Key: IFOBZPONUGWXDA-UHFFFAOYSA-N
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Description

5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester typically involves multiple steps, including the formation of the pyrrolopyridine core, bromination, and the introduction of the trimethylsilyl and carboxylic acid methyl ester groups. Common synthetic routes may involve:

    Formation of the Pyrrolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Trimethylsilyl and Carboxylic Acid Methyl Ester Groups: These functional groups are typically introduced through silylation and esterification reactions, respectively, using reagents like trimethylsilyl chloride and methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize specific functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-1,2,4-triazole-3-carboxylic acid
  • 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

Compared to similar compounds, 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester is unique due to its specific structural features, such as the pyrrolopyridine core and the presence of both the trimethylsilyl and carboxylic acid methyl ester groups

Properties

Molecular Formula

C15H21BrN2O3Si

Molecular Weight

385.33 g/mol

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H21BrN2O3Si/c1-20-15(19)13-9-18(10-21-5-6-22(2,3)4)14-12(13)7-11(16)8-17-14/h7-9H,5-6,10H2,1-4H3

InChI Key

IFOBZPONUGWXDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C

Origin of Product

United States

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